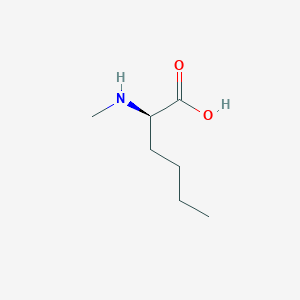
N-methyl-D-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-D-norleucine is an amino acid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. Structurally, it is a modified form of norleucine, where a methyl group is attached to the nitrogen atom. This modification imparts distinct characteristics to the compound, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-D-norleucine typically involves the methylation of D-norleucine. One common method is the reductive amination of D-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium under mild conditions to ensure the selective formation of the N-methylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-D-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-methyl-D-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in the context of amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-methyl-D-norleucine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in amino acid transport and metabolism. The compound can influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
N-methyl-D-norleucine can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties but lacking the methyl group on the nitrogen.
Norvaline: Another amino acid derivative with a similar structure but differing in the length of the carbon chain.
Leucine: A branched-chain amino acid that plays a crucial role in protein synthesis and metabolism.
Uniqueness: The presence of the methyl group on the nitrogen atom in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from its analogs and making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
FPDYKABXINADKS-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC |
Canonical SMILES |
CCCCC(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


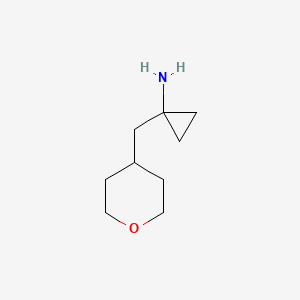
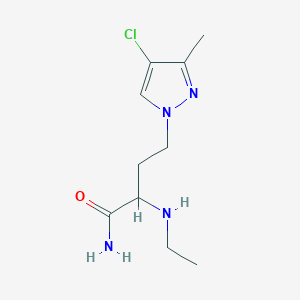
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)
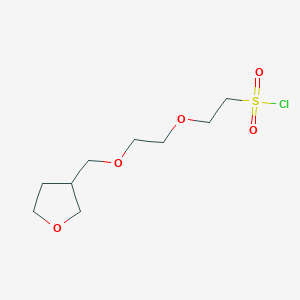
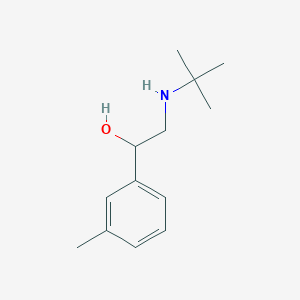
![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
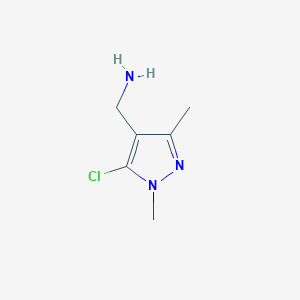
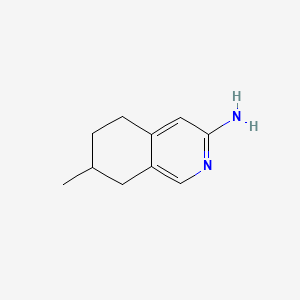
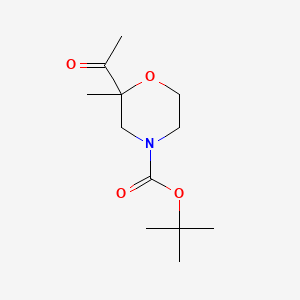
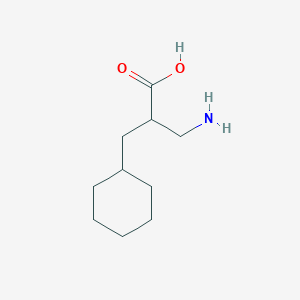
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
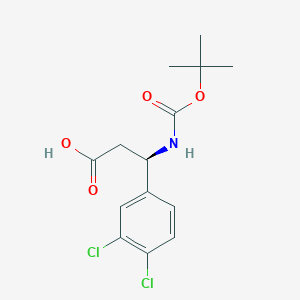
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
